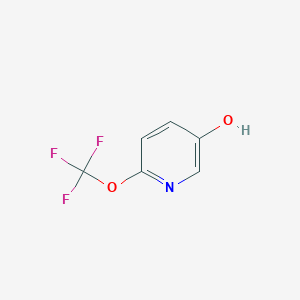
6-(Trifluoromethoxy)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(Trifluoromethoxy)pyridin-3-ol” is a chemical compound with the molecular formula C6H4F3NO2 . It is a white to yellow solid and has a molecular weight of 179.1 .
Molecular Structure Analysis
The InChI code for “6-(Trifluoromethoxy)pyridin-3-ol” is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“6-(Trifluoromethoxy)pyridin-3-ol” is a white to yellow solid . It has a molecular weight of 179.1 . The InChI code for this compound is 1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H .Scientific Research Applications
Agrochemicals and Crop Protection
Trifluoromethoxy-substituted pyridines, including 6-(trifluoromethoxy)pyridin-3-ol, find applications in the agrochemical industry. These derivatives are used to protect crops from pests, diseases, and environmental stressors. Their unique properties contribute to enhanced crop yield and quality .
Medicinal Chemistry
Researchers explore the potential of trifluoromethoxy-containing compounds in drug discovery. The trifluoromethoxy group can influence the pharmacokinetics, bioavailability, and metabolic stability of drug candidates. Investigating the biological activity of 6-(trifluoromethoxy)pyridin-3-ol may reveal novel therapeutic targets .
Organic Synthesis
6-(Trifluoromethoxy)pyridin-3-ol serves as a valuable building block in organic synthesis. Chemists use it to construct more complex molecules, such as pharmaceutical intermediates or functional materials. The trifluoromethoxy group can participate in diverse chemical reactions, expanding its synthetic utility .
Material Science
The compound’s trifluoromethoxy moiety contributes to its unique electronic properties. Researchers investigate its potential in designing functional materials, such as organic semiconductors, luminescent materials, and catalysts. These applications rely on the compound’s ability to modulate charge transfer and electronic interactions .
Fluorinated Building Blocks
Fluorinated compounds play a crucial role in drug development and materials science. 6-(Trifluoromethoxy)pyridin-3-ol serves as a versatile fluorinated building block, enabling the introduction of fluorine atoms into target molecules. Fluorination often enhances lipophilicity, metabolic stability, and receptor binding affinity .
Analytical Chemistry
Researchers use 6-(trifluoromethoxy)pyridin-3-ol as a reference standard or internal standard in analytical methods. Its distinct properties allow for accurate quantification and identification in various analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(trifluoromethoxy)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUYREFCTJTRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethoxy)pyridin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)
![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)
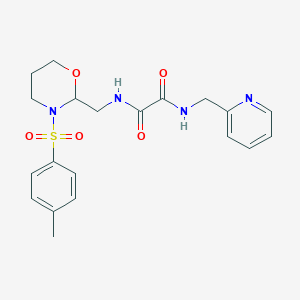

![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)
![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)
![N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenecarboxamide](/img/structure/B2471436.png)
![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)
![2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2471444.png)
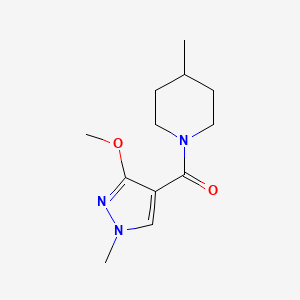
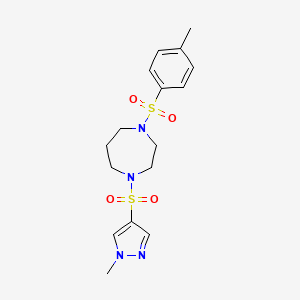
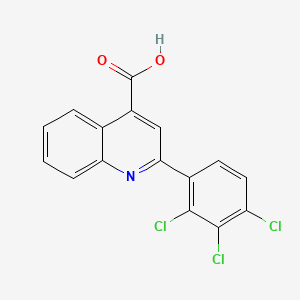
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2471449.png)